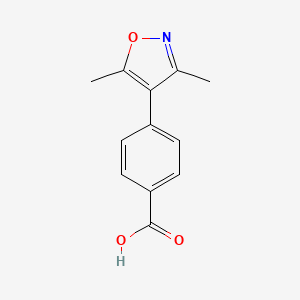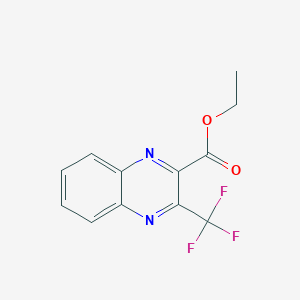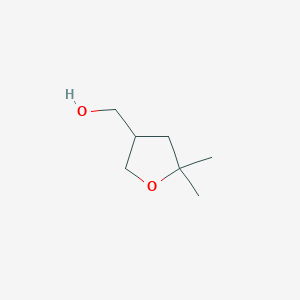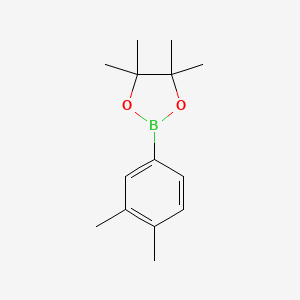
2-(3,4-二甲基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, referred to as DMDTD, is an organic compound belonging to the family of borolanes which are dioxaborolanes with two carbon-boron bonds. DMDTD has been studied extensively in the past few decades due to its versatility and potential applications in a wide range of fields, including organic synthesis, catalysis, and materials science.
科学研究应用
催化和合成
2-(3,4-二甲基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷衍生物的一个重要应用是在催化和合成过程中。例如,已知一种由钯配合物催化的从丙二烯和 2-(二甲基苯基甲硅烷基)-4,4,5,5-四甲基[1,3,2]二氧杂硼环丁烷合成各种 2-甲硅烷基烯丙基硼酸酯的方法,其具有很高的区域选择性和立体选择性。该过程对于生产均烯丙醇至关重要,展示了该化合物在创建有机合成中有价值的中间体中的用途 (Chang 等人,2005)。
结构分析和材料特性
该化合物的晶体学特征已得到广泛研究,揭示了其结构和键合特性的见解。例如,对与 2-(3,4-二甲基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷密切相关的 (μ2-松香醇-O,O')-双(松香醇-O,O')-二硼烷化合物进行的研究提供了有关分子构型和键长的关键信息,展示了该化合物在晶体学和材料科学中的重要性 (Clegg 等人,1996)。
新型材料的开发
硼杂聚烯和芪衍生物等新型材料的合成突出了该化合物在推进材料科学中的作用。这些材料正在探索各种应用,包括它们在液晶显示 (LCD) 技术中的潜在用途以及作为共轭聚烯材料的中间体 (Das 等人,2015)。
药物化学和药物开发
尽管本摘要中不包括药物使用和剂量详细信息,但值得注意的是,该化合物的衍生物正在药物化学领域中研究其潜在的治疗应用。例如,硼杂白藜芦醇类似物的合成正在进行中,以探索它们在治疗神经退行性疾病中的用途 (Das 等人,2011)。
作用机制
Target of Action
The compound 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the compound acts as an organoboron reagent . The organoboron compound is transferred from boron to palladium in a process known as transmetalation . This process is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key process in synthetic chemistry, particularly in the synthesis of complex organic molecules . The reaction can be used to construct a wide variety of functionalized biaryl compounds, which are common structural motifs in many natural products, pharmaceuticals, and materials .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness in the suzuki–miyaura reaction is influenced by factors such as its stability and reactivity .
Result of Action
The primary result of the action of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic molecules .
Action Environment
The efficacy and stability of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki–Miyaura reaction can be influenced by various environmental factors. These include the presence of a suitable base, the temperature of the reaction, and the nature of the palladium catalyst . The compound is generally stable and readily prepared, making it a valuable tool in synthetic chemistry .
生化分析
Biochemical Properties
2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of boron atoms to organic substrates. The nature of these interactions involves the formation of covalent bonds between the boron atom and nucleophilic sites on the enzymes, leading to the activation or inhibition of enzymatic activity .
Cellular Effects
The effects of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound affects gene expression by interacting with transcription factors and altering their binding affinity to DNA. Cellular metabolism is also impacted, as it can inhibit or activate metabolic enzymes, leading to changes in the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. It binds to active sites of enzymes, forming covalent bonds that either inhibit or activate enzymatic functions. This compound can also act as a competitive inhibitor, blocking the substrate binding sites on enzymes. Furthermore, it influences gene expression by binding to transcription factors and modifying their interaction with DNA, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown that it can lead to alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways, while at high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to maximal biological activity without adverse effects .
Metabolic Pathways
2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, it can influence the production of reactive oxygen species, impacting cellular redox balance .
Transport and Distribution
Within cells and tissues, 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. The compound’s distribution is influenced by its affinity for binding proteins, which can sequester it in specific tissues .
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s activity is modulated by its localization, as it can interact with different biomolecules in various subcellular environments .
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-10-7-8-12(9-11(10)2)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIMTTLCFONAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579280 | |
| Record name | 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401797-00-0 | |
| Record name | 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)
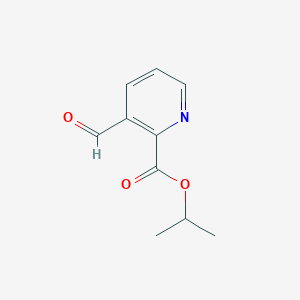
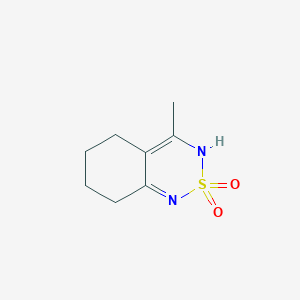

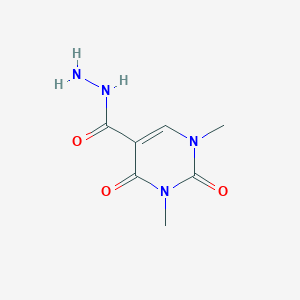
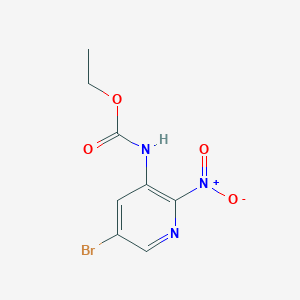
![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)

![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
